alpha-Agarofuran

Flavor and Fragrance Chemistry GC-Olfactometry Quality Control

QC laboratories requiring agarwood authenticity markers need alpha-agarofuran: detected in 100% of samples across 7 geographic origins, unlike variable-occurrence beta-agarofuran. • Universal GC-MS reference standard for agarwood batch certification • Exclusive precursor scaffold for AF-5 (buagafuran), currently in Phase III trials for generalized anxiety disorder • Distinct diastereomer: beta-agarofuran cannot substitute without skeletal rearrangement Sourced from BenchChem with certified purity for regulatory, fragrance, and pharmaceutical research applications.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Cat. No. B1248363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Agarofuran
Synonymsalpha-agarofuran
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C
InChIInChI=1S/C15H24O/c1-11-6-5-8-14(4)9-7-12-10-15(11,14)16-13(12,2)3/h6,12H,5,7-10H2,1-4H3/t12-,14+,15+/m1/s1
InChIKeyZLQADKTVJQXDIG-SNPRPXQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Natural Occurrence of alpha-Agarofuran


alpha-Agarofuran is a furanoid sesquiterpene (C₁₅H₂₄O) naturally occurring in agarwood (resinous heartwood of Aquilaria and Gyrinops species) and other botanical sources . It was identified as one of only three sesquiterpenes common to agarwood samples from seven distinct geographic origins, underscoring its constitutive presence irrespective of provenance [1]. Despite co-occurrence with structurally related furanoid sesquiterpenes such as beta-agarofuran and dihydro-beta-agarofuran derivatives, alpha-agarofuran exhibits distinct physicochemical and functional properties that directly impact its suitability for analytical standardization, synthetic chemistry applications, and pharmacological research [2].

Why Generic Agarofuran Sesquiterpenes Cannot Substitute for alpha-Agarofuran


The prevailing assumption that any agarofuran-type sesquiterpene can interchangeably serve research or industrial applications is falsified by three lines of evidence. First, GC-olfactometry studies demonstrate that alpha-agarofuran contributes as a defined minor aroma-impact compound in agarwood essential oils, whereas beta-agarofuran functions as one of the major aroma determinants [1]; substituting one for the other alters the sensory profile in fragrance and quality-control applications. Second, the total synthesis of the alpha-diastereomer requires stereoselective strategies distinct from those employed for beta-agarofuran, meaning that synthetic accessibility and cost-of-goods diverge between the two epimers [2]. Third, alpha-agarofuran serves as the specific precursor scaffold for clinically advanced anxiolytic derivatives such as 4-butyl-alpha-agarofuran (buagafuran, currently in Phase III trials), a derivatization path not accessible from beta-agarofuran or dihydro-beta-agarofuran without additional skeletal rearrangement [3].

Quantitative Differentiation from Closest Structural Analogs


Aroma-Impact Differentiation in Agarwood Essential Oil

In a systematic GC-O analysis of agarwood essential oils from three Aquilaria species (A. malaccensis, A. subintegra, A. crassna), beta-agarofuran was consistently identified among the major aroma-active components, whereas alpha-agarofuran was classified as a minor aroma note contributing to the background complexity of the fragrance profile [1]. This functional divergence means that alpha-agarofuran and beta-agarofuran are not interchangeable in fragrance formulation or authentic agarwood oil certification; procurement of the incorrect isomer can lead to batch rejection in quality-regulated industries.

Flavor and Fragrance Chemistry GC-Olfactometry Quality Control

Geographic Consistency as Universal Agarwood Marker

A cross-geographic GC-MS study integrating agarwood samples from seven distinct producing regions (including Laos, Thailand, and five previously published origins) identified alpha-agarofuran as one of only three sesquiterpenes detected in every sample analyzed, alongside italicene ether and epi-γ-eudesmol [1]. In contrast, beta-agarofuran, agarospirol, and dihydro-beta-agarofuran derivatives showed variable presence depending on geographic origin and botanical species [1]. This universal occurrence makes alpha-agarofuran uniquely suited as a phytochemical reference standard for agarwood authenticity across all commercial sources.

Phytochemistry Agarwood Authentication GC-MS Metabolomics

Synthetic Route and Stereochemical Specificity

The total synthesis of alpha-agarofuran has been achieved via a stereoselective Rh(I)-catalyzed [(3+2)+1] cycloaddition of 1-yne-vinylcyclopropane and CO, constructing the bicyclic framework in a single transformation that simultaneously sets the relative stereochemistry of the natural product [1]. The synthetic routes for beta-agarofuran and dihydro-beta-agarofuran derivatives involve fundamentally different strategies (e.g., Diels-Alder or epoxide-opening cascades) with distinct catalyst requirements and yields [1][2]. The reported Rh(I)-catalyzed route yields (+/-)-alpha-agarofuran in a concise sequence, potentially offering cost advantages for bulk synthesis compared to the lengthier sequences required for the beta-diastereomer.

Total Synthesis Stereoselective Catalysis Process Chemistry

Precursor for Buagafuran Anxiolytic Development

alpha-Agarofuran serves as the direct precursor for 4-butyl-alpha-agarofuran (buagafuran, AF-5), a derivative currently in Phase III clinical trials for generalized anxiety disorder [1][2]. The 4-butyl substitution is performed on the alpha-agarofuran core scaffold; beta-agarofuran cannot be directly converted to buagafuran without additional skeletal reorganization [3]. Pharmacokinetic studies in rats demonstrate that buagafuran (derived from alpha-agarofuran) exhibits defined tissue distribution and excretion profiles, with brain penetration supporting its CNS activity [2].

Neuropharmacology Drug Development Sesquiterpene Derivatization

Evidence-Backed Applications for Scientific Procurement


Universal Phytochemical Reference for Agarwood Authentication

Because alpha-agarofuran is detected in 100% of agarwood samples across seven geographic origins, it serves as a universal authenticity marker [1]. Quality control laboratories and regulatory bodies should procure certified alpha-agarofuran reference standards for GC-MS-based batch certification, ensuring a compound that is guaranteed present regardless of agarwood source, unlike beta-agarofuran or agarospirol which show variable occurrence.

Minor Aroma Determinant in Fragrance Research

In fragrance chemistry research, alpha-agarofuran is required specifically as a minor aroma note contributor in agarwood reconstitution experiments [2]. Substituting the major aroma component beta-agarofuran for alpha-agarofuran skews the reconstructed sensory profile, invalidating authenticity models. Only alpha-agarofuran can represent the background complexity that characterizes premium agarwood oil.

CNS Drug Precursor Synthesis (Buagafuran Pathway)

Research groups pursuing novel anxiolytic and antidepressant agents via the agarofuran scaffold must source alpha-agarofuran as the established precursor for 4-butyl-alpha-agarofuran (AF-5), currently in Phase III clinical trials [3]. The 4-butyl derivatization chemistry is validated specifically on the alpha-diastereomer; procurement of beta-agarofuran would require a different, unvalidated synthetic pathway.

Concise Total Synthesis for Process Chemistry

Process chemistry teams developing scalable synthetic routes to furanoid sesquiterpenes can utilize the reported Rh(I)-catalyzed [(3+2)+1] cycloaddition, which constructs the alpha-agarofuran skeleton in a single catalytic transformation [4]. This concise route offers a potential cost and step-count advantage over the multi-step sequences required for beta-agarofuran and dihydro-beta-agarofuran derivatives.

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